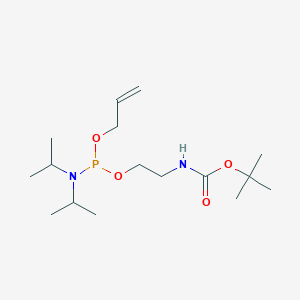
tert-Butyl (2-(((allyloxy)(diisopropylamino)phosphino)oxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-[[di(propan-2-yl)amino]-prop-2-enoxyphosphanyl]oxyethyl]carbamate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a phosphanyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[[di(propan-2-yl)amino]-prop-2-enoxyphosphanyl]oxyethyl]carbamate typically involves multiple steps, starting with the preparation of the tert-butyl carbamate. This can be achieved through the reaction of tert-butyl alcohol with phosgene or its derivatives in the presence of a base such as triethylamine. The resulting tert-butyl carbamate is then reacted with di(propan-2-yl)amine and prop-2-enoxyphosphanyl chloride under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-[[di(propan-2-yl)amino]-prop-2-enoxyphosphanyl]oxyethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phosphanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phosphanyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-[[di(propan-2-yl)amino]-prop-2-enoxyphosphanyl]oxyethyl]carbamate is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to act as a probe in biochemical assays.
Medicine
In medicine, tert-butyl N-[2-[[di(propan-2-yl)amino]-prop-2-enoxyphosphanyl]oxyethyl]carbamate is investigated for its potential therapeutic properties, including its role as a prodrug that can be activated in vivo to release active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[[di(propan-2-yl)amino]-prop-2-enoxyphosphanyl]oxyethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo hydrolysis to release active intermediates that interact with these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
Di(propan-2-yl)amine: Shares the di(propan-2-yl)amino group but lacks the phosphanyl group.
Prop-2-enoxyphosphanyl chloride: Contains the phosphanyl group but lacks the carbamate moiety.
Uniqueness
tert-Butyl N-[2-[[di(propan-2-yl)amino]-prop-2-enoxyphosphanyl]oxyethyl]carbamate is unique due to its combination of functional groups, which confer distinct reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
Molecular Formula |
C16H33N2O4P |
|---|---|
Molecular Weight |
348.42 g/mol |
IUPAC Name |
tert-butyl N-[2-[[di(propan-2-yl)amino]-prop-2-enoxyphosphanyl]oxyethyl]carbamate |
InChI |
InChI=1S/C16H33N2O4P/c1-9-11-20-23(18(13(2)3)14(4)5)21-12-10-17-15(19)22-16(6,7)8/h9,13-14H,1,10-12H2,2-8H3,(H,17,19) |
InChI Key |
FSWCSGRZVPPKRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCNC(=O)OC(C)(C)C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


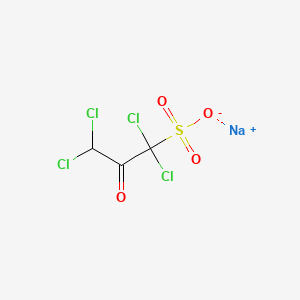
![Ethyl 3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate](/img/structure/B13846913.png)

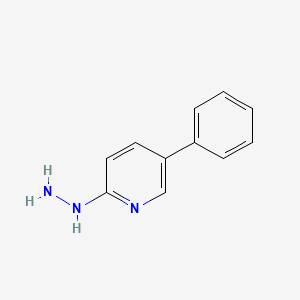
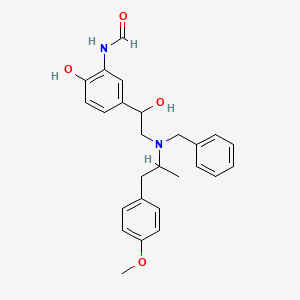
![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B13846931.png)
![4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B13846943.png)

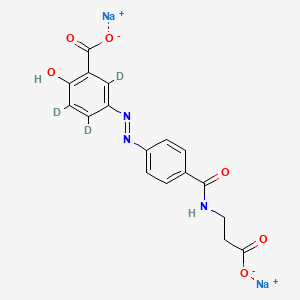
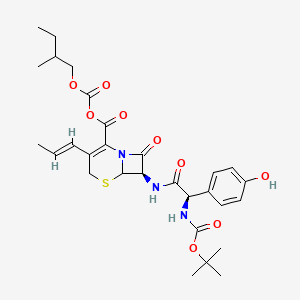
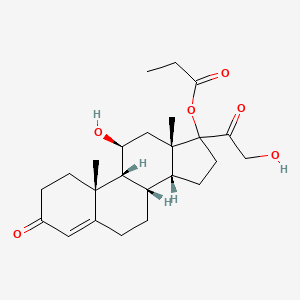
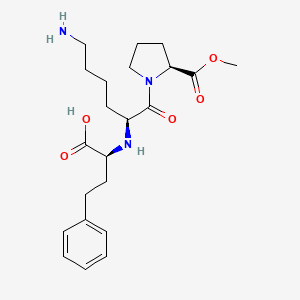
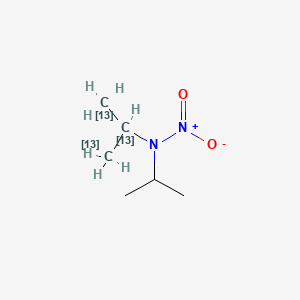
![1-(8,8-Dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl) 6-Fluoro L-DOPA](/img/structure/B13846990.png)
